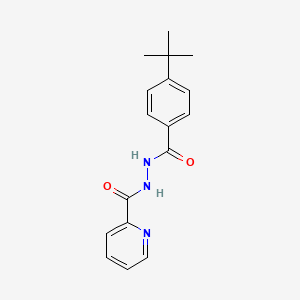
2-(2,4-dimethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as DNRI, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes involved in the regulation of neurotransmitters in the brain. In
作用机制
The mechanism of action of 2-(2,4-dimethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its ability to inhibit the reuptake of neurotransmitters by monoamine transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, which in turn results in enhanced neurotransmission and improved mood. This compound has been found to exhibit selectivity for certain transporters, with some compounds showing greater affinity for dopamine transporters, while others exhibit greater affinity for norepinephrine or serotonin transporters.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including its ability to increase the levels of neurotransmitters in the brain, reduce symptoms of depression and anxiety, and improve cognitive function. The compound has also been found to exhibit neuroprotective properties, protecting neurons from damage caused by oxidative stress and inflammation. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of a range of diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(2,4-dimethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is its ability to act as a potent inhibitor of monoamine transporters, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, this compound has also been found to exhibit some limitations, including its potential for toxicity and its narrow therapeutic window. These limitations must be carefully considered when designing experiments to investigate the potential applications of this compound in the field of medicinal chemistry.
未来方向
There are several potential future directions for research on 2-(2,4-dimethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione, including the development of new synthesis methods, the investigation of its potential applications in the treatment of other neurological disorders such as addiction and Parkinson's disease, and the exploration of its potential as a neuroprotective agent. In addition, further research is needed to explore the potential limitations of this compound, including its potential for toxicity and its narrow therapeutic window, in order to develop safe and effective drugs based on this compound.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of interesting properties, including its ability to act as a potent inhibitor of monoamine transporters, its neuroprotective properties, and its anti-inflammatory and antioxidant effects. However, further research is needed to explore the potential limitations of this compound and to develop safe and effective drugs based on this compound.
合成方法
The synthesis of 2-(2,4-dimethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dimethylphenylhydrazine with phthalic anhydride, followed by nitration of the resulting product using nitric acid. The final product is obtained through recrystallization from a suitable solvent such as ethanol or ethyl acetate. This synthesis method has been optimized and modified by several researchers, resulting in the development of various improved routes for the synthesis of this compound.
科学研究应用
2-(2,4-dimethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders such as depression, anxiety, and addiction. The compound has been found to act as a potent inhibitor of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these transporters, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression and anxiety.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-6-7-12(10(2)8-9)17-15(19)11-4-3-5-13(18(21)22)14(11)16(17)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYQVLGVMLLTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808442.png)


![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)



![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)